molecular formula C10H15NO3 B030253 6-Maleimido-1-hexanol CAS No. 157503-18-9

6-Maleimido-1-hexanol

Cat. No.: B030253
CAS No.: 157503-18-9
M. Wt: 197.23 g/mol
InChI Key: SVMIVBMALOISKL-UHFFFAOYSA-N
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Description

6-Maleimido-1-hexanol, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Self-Healing Polymers and Materials

One significant application of 6-Maleimido-1-hexanol relates to its role in self-healing materials through thermally reversible Diels–Alder chemistry. Compounds employing the maleimide group, such as this compound, facilitate the construction of thermally reversible crosslinked networks. These networks are notable for their removability and remendability, making them pivotal in the development of high-performance self-healing polymers. Such materials find applications in various sectors, including automotive, aerospace, and consumer electronics, due to their ability to autonomously repair damage, thereby extending the product life cycle and enhancing reliability (Liu & Chuo, 2013).

Synthesis of Heterocyclic Systems

This compound is instrumental in the synthesis of heterocyclic systems, crucial for creating biologically active compounds with pharmacological applications. The molecule's reactivity in Diels-Alder/retro-Diels-Alder reactions and co-polymerization processes makes it a valuable building block in organic synthesis. This versatility underpins its use in crafting compounds with potential as antibacterial, antifungal, and anticancer agents, highlighting the chemical's role in pharmaceutical research and development (Vandyshev & Shikhaliev, 2022).

Photoinitiators in UV-Curable Materials

The chemical has also been explored as a component of UV-curable materials, particularly in formulations that require rapid polymerization under UV light without the need for traditional photoinitiators. This application is significant in coatings, adhesives, and 3D printing materials, where the unique properties of maleimide compounds, including this compound, contribute to the development of products with improved mechanical properties and durability. The exploration of maleimide/vinyl ether combinations, where compounds like this compound play a role, opens new avenues in the creation of advanced materials with specific curing behaviors and end-use properties (Pietschmann, 2002).

Mechanism of Action

Target of Action

6-Maleimido-1-hexanol is an organic compound utilized in the field of polymer and materials science research . The primary target of this compound is thiols . Thiols are organic compounds that contain a sulfur-hydrogen (-SH) group and are often responsible for the bioactivity of proteins and enzymes.

Mode of Action

The compound interacts with its targets through a process known as Michael addition or thiol-ene reaction . The maleimide group in the compound is highly reactive towards thiols, leading to a covalent bonding . This reaction is a key step in the formation of polymers and materials.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of thiols in the environment can trigger the Michael addition or thiol-ene reaction . Additionally, factors such as pH, temperature, and solvent can also affect the compound’s reactivity and stability.

Properties

IUPAC Name

1-(6-hydroxyhexyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,12H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMIVBMALOISKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479910
Record name 6-Maleimido-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157503-18-9
Record name 6-Maleimido-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

One mole equivalent of maleic anhydride and one mole equivalent of 6-amino hexanol are dissolved in anhydrous acetic acid and the solution is heated under reflux for eight hours. The acetic acid is distilled off in a rotary evaporator. The residue is dissolved in diethyl ether and washed once with 1 N NaOH, and twice with water. After drying over MgSO4 and evaporating the diethyl ether, the residue is crystallized from isopropyl ether to produce N-(6-hydroxyhexyl) maleimide.
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